In-Depth Technical Guide to m-PEG20-alcohol: Structure, Properties, and Applications
In-Depth Technical Guide to m-PEG20-alcohol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol) with 20 ethylene glycol units and a terminal alcohol group (m-PEG20-alcohol). It covers its core chemical and physical properties, detailed methodologies for its characterization, and its application in drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties of m-PEG20-alcohol
m-PEG20-alcohol is a hydrophilic polymer with a defined chain length, making it a valuable building block in bioconjugation and drug delivery. Its structure consists of a methoxy-terminated polyethylene glycol chain with a terminal hydroxyl group, providing a site for further chemical modification.
Structural and Physical Properties
The key structural and physical properties of m-PEG20-alcohol are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C41H84O21 | [1] |
| Molecular Weight | ~913.09 g/mol | [1] |
| CAS Number | 1059605-06-9 | [1] |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | >96% | [2] |
Solubility
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Toluene | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Insoluble |
| Hexane | Insoluble |
Experimental Protocols
This section outlines the general methodologies for the synthesis, purification, and characterization of m-PEG20-alcohol. These protocols are based on established methods for polyethylene glycol derivatives.
Synthesis of m-PEG-alcohol
The synthesis of m-PEG-alcohol is typically achieved through the anionic ring-opening polymerization of ethylene oxide.
Materials:
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Methanol
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Strong base (e.g., sodium methoxide, potassium naphthalenide)
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Ethylene oxide
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Anhydrous, aprotic solvent (e.g., tetrahydrofuran)
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Acid for quenching (e.g., hydrochloric acid)
Procedure:
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In a flame-dried, inert atmosphere reactor, dissolve methanol in the anhydrous solvent.
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Add the strong base to deprotonate the methanol, forming the methoxide initiator.
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Cool the reaction mixture and slowly introduce a measured amount of ethylene oxide. The amount of ethylene oxide added will determine the final chain length of the PEG.
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Allow the polymerization to proceed at a controlled temperature. The reaction is typically monitored by analyzing aliquots to determine the molecular weight distribution.
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Once the desired molecular weight is achieved, quench the reaction by adding acid.
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The crude m-PEG-alcohol is then purified to remove the catalyst and any polydisperse byproducts.
Purification by Reverse-Phase Chromatography
Reverse-phase chromatography is an effective method for purifying PEGs and separating them by their chain length to obtain a monodisperse product.
Materials:
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Crude m-PEG20-alcohol
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Reverse-phase chromatography column (e.g., C18)
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Mobile phase A: Water
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Mobile phase B: Acetonitrile or Methanol
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Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
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Dissolve the crude m-PEG20-alcohol in a minimal amount of the initial mobile phase mixture.
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Equilibrate the C18 column with the starting mobile phase composition (e.g., 95:5 Water:Acetonitrile).
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Inject the dissolved sample onto the column.
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Elute the sample using a gradient of increasing organic solvent (e.g., from 5% to 95% Acetonitrile over 30 minutes).
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Monitor the elution profile using a suitable detector (e.g., refractive index or evaporative light scattering detector).
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Collect the fractions corresponding to the m-PEG20-alcohol peak.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Characterization
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of m-PEG20-alcohol.
Sample Preparation: Dissolve a small amount of the purified m-PEG20-alcohol in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
¹H NMR Spectroscopy: The ¹H NMR spectrum of m-PEG20-alcohol will show characteristic signals:
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~3.64 ppm (s, broad): A large, broad singlet corresponding to the methylene protons (-CH₂-CH₂-O-) of the ethylene glycol repeating units.
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~3.58 ppm (t): A triplet corresponding to the methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH).
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~3.38 ppm (s): A sharp singlet corresponding to the methyl protons of the terminal methoxy group (CH₃-O-).
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~2.7 ppm (t, broad): A broad triplet corresponding to the terminal hydroxyl proton (-OH). The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the different carbon environments:
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~70.5 ppm: A major peak corresponding to the carbon atoms of the ethylene glycol repeating units (-CH₂-CH₂-O-).
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~72.5 ppm: A peak corresponding to the carbon atom adjacent to the terminal hydroxyl group (-CH₂-OH).
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~61.7 ppm: A peak corresponding to the terminal methylene carbon of the hydroxyl end.
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~59.0 ppm: A peak corresponding to the carbon atom of the terminal methoxy group (CH₃-O-).
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Characteristic FT-IR Peaks:
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3600-3200 cm⁻¹ (broad): O-H stretching vibration of the terminal alcohol group.
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2920-2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups.
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1465 cm⁻¹ and 1342 cm⁻¹: C-H bending vibrations.
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1100 cm⁻¹ (strong, broad): C-O-C ether stretching vibration, which is a characteristic peak for the polyethylene glycol backbone.
Applications in Drug Development
The well-defined structure and hydrophilic properties of m-PEG20-alcohol make it a valuable tool in drug development, primarily as a linker in the construction of complex therapeutic molecules.
PROTAC Linker
m-PEG20-alcohol is frequently used as a component of linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of a PROTAC by controlling the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex. The hydrophilic PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.
Visualizations
Workflow for Characterization of a Novel PEGylated Compound
The following diagram illustrates a typical workflow for the characterization of a newly synthesized PEGylated compound, such as a PROTAC incorporating an m-PEG20-linker.
Caption: A typical workflow for the characterization of a novel PEGylated compound.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action of a PROTAC, highlighting the role of the PEG linker in facilitating the formation of the ternary complex.
Caption: The mechanism of PROTAC-mediated protein degradation.
